2-(Benzyloxy)cyclopentanone

Descripción

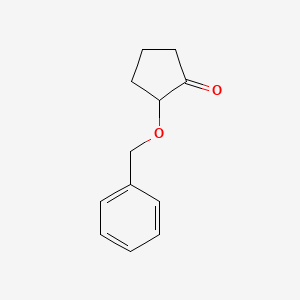

2-(Benzyloxy)cyclopentanone is a cyclopentanone derivative featuring a benzyl ether group (-O-CH₂-C₆H₅) at the 2-position of the five-membered ketone ring. This compound is structurally characterized by the presence of an oxygen atom linking the benzyl moiety to the cyclopentanone core, distinguishing it from other substituted cyclopentanones with exocyclic double bonds (e.g., benzylidene derivatives) or ester functionalities.

Propiedades

IUPAC Name |

2-phenylmethoxycyclopentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYNUTNLIODWGDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)cyclopentanone typically involves the reaction of cyclopentanone with benzyl alcohol in the presence of a suitable catalyst. One common method is the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the benzyloxy group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where cyclopentanone and benzyl alcohol are reacted under controlled conditions. The use of heterogeneous catalysts can enhance the efficiency and yield of the reaction.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction of the compound can lead to the formation of alcohols or other reduced derivatives.

Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles can be employed depending on the desired substitution product.

Major Products Formed:

Oxidation: Formation of benzyloxy-substituted carboxylic acids.

Reduction: Formation of benzyloxy-substituted alcohols.

Substitution: Formation of various substituted cyclopentanone derivatives.

Aplicaciones Científicas De Investigación

Synthetic Applications

1.1. Intermediate in Organic Synthesis

2-(Benzyloxy)cyclopentanone serves as an important synthetic intermediate in the preparation of various pharmaceutical agents. It has been utilized in the synthesis of complex molecules due to its unique structural properties, which allow for further functionalization. For instance, it can be transformed into derivatives that exhibit biological activity, including anti-inflammatory and analgesic properties .

1.2. Enamine Chemistry

Research has shown that this compound can participate in Michael-Stork addition reactions, which are pivotal in forming carbon-carbon bonds. This reaction allows for the construction of more complex molecular architectures, making it a valuable building block in synthetic organic chemistry .

2.1. Antimicrobial Properties

Studies have indicated that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. For example, certain compounds derived from this cyclopentanone have shown potential as effective agents against resistant bacterial strains, suggesting their utility in combating antimicrobial resistance .

2.2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Research findings suggest that derivatives containing the cyclopentanone moiety can inhibit the growth of cancer cells, including those from breast and prostate cancers. The mechanism involves disrupting cellular processes essential for tumor growth and proliferation .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(Benzyloxy)cyclopentanone involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. Pathways involved may include enzymatic transformations and receptor binding.

Comparación Con Compuestos Similares

Key Observations:

Substituent Effects on Reactivity and Bioactivity: Benzylidene vs. Benzyloxy: Benzylidene groups (exocyclic double bonds) enable conjugation with the cyclopentanone carbonyl, enhancing radical scavenging and enzyme inhibition via electron delocalization . Mannich Base Derivatives: Addition of a dimethylaminomethyl group (as in II3) introduces basicity and hydrogen-bonding capacity, correlating with enhanced anti-inflammatory and anticancer activities .

Ring Size and Flexibility: Cyclohexanone analogs (e.g., 2e) exhibit distinct activity profiles compared to cyclopentanones due to increased ring flexibility and steric effects.

Biological Activity Trends :

- Antioxidant Capacity : Benzylidene derivatives with methoxy/hydroxy groups (e.g., 3d) outperformed curcumin in radical scavenging, suggesting substituent polarity and resonance stabilization are critical .

- Anti-inflammatory Action : Mannich bases (type II derivatives) achieved >90% inhibition of carrageenan-induced edema at 50 mg/kg, comparable to ibuprofen, via dual COX/5-LO inhibition .

Data-Driven Insights

| Property | This compound | Benzylidene Derivatives (e.g., 3d) | Mannich Bases (e.g., II3) |

|---|---|---|---|

| Electrophilicity | Low (ether donor) | High (conjugated enone) | Moderate (amine basicity) |

| Antioxidant Activity | Inferior (predicted) | Strong (IC₅₀: <20 μM) | Weak |

| Enzyme Inhibition | Not reported | ACE (3d), Tyrosinase (2e) | COX/5-LO (II3) |

| Therapeutic Potential | Underexplored | Anti-inflammatory, antiviral | Anticancer, anti-inflammatory |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(Benzyloxy)cyclopentanone, and how can reaction yields be improved?

- Methodological Answer : The synthesis of this compound derivatives can be achieved via aldol condensation or catalytic carbonyl alkylation. For example, (E)-2-((Benzyloxy)methylene)cyclopentanone was synthesized using a pyrrolidine imide catalyst, yielding 66% under mild conditions (CDCl₃ solvent, room temperature) . To improve yields, optimize catalyst loading (e.g., 10 mol%), reaction time (12–24 hours), and solvent polarity. Monitoring by TLC and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended.

Q. How can researchers characterize this compound derivatives using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural elucidation. For instance, H NMR (500 MHz, CDCl₃) of (E)-2-((Benzyloxy)methylene)cyclopentanone shows distinct peaks: δ 7.38–7.28 (benzyl aromatic protons), δ 4.54 (benzyloxy –OCH₂–), and δ 2.60–1.91 (cyclopentanone ring protons) . Coupling constants (e.g., for dioxymethylene protons) confirm stereochemistry. Complementary techniques like IR (C=O stretch ~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS) validate molecular weight.

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : The compound is sensitive to light and moisture due to its ketone and benzyl ether groups. Store in amber vials under inert atmosphere (N₂ or Ar) at –20°C. Stability tests using HPLC (C18 column, acetonitrile/water mobile phase) can monitor degradation products. For long-term storage, lyophilization is advised if dissolved in volatile solvents.

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved?

- Methodological Answer : Chiral catalysts like cinchona alkaloids or asymmetric organocatalysts (e.g., L-proline derivatives) can induce enantioselectivity. For example, describes a chiral cyclopentanone derivative with (R)-(4-chlorophenyl)(phenylamino)methyl substituents, synthesized via stereocontrolled alkylation . Monitor enantiomeric excess (ee) using chiral HPLC (Chiralpak® columns) or F NMR with chiral shift reagents.

Q. How do substituents on the benzyloxy group influence the reactivity of this compound in nucleophilic additions?

- Methodological Answer : Electron-withdrawing groups (e.g., –F, –NO₂) on the benzyl ring enhance electrophilicity of the carbonyl carbon, accelerating nucleophilic attacks. Compare kinetics using fluorinated analogs (e.g., 2-benzyloxy-4-fluorophenylboronic acid in ) . Conduct competition experiments with varying substituents and analyze rate constants via H NMR or UV-Vis spectroscopy.

Q. What advanced analytical methods resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent effects or impurities. Cross-validate data using NIST Standard Reference Database (e.g., benzophenone derivatives in ) . For disputed assignments, employ 2D NMR (COSY, HSQC) or computational tools (DFT calculations for predicted shifts).

Q. How can researchers design kinetic vs. thermodynamic control experiments for this compound isomerization?

- Methodological Answer : To favor kinetic products, use low temperatures (–78°C) and short reaction times. For thermodynamic control, reflux in polar aprotic solvents (e.g., DMF, 80°C). Monitor isomer ratios via H NMR (e.g., δ 6.66–6.63 for (E)-isomer in ) . Transition-state modeling (e.g., Gaussian software) predicts energy barriers.

Data Analysis & Validation

Q. How should researchers validate synthetic yields when scaling up this compound production?

- Methodological Answer : Perform triplicate small-scale reactions (1–5 mmol) to establish reproducibility. For scale-up (>10 mmol), optimize heat dissipation (jacketed reactors) and stirring efficiency. Quantify yields via internal standard GC (e.g., n-tetradecane) or qNMR (using 1,3,5-trimethoxybenzene as a calibrant).

Q. What strategies address low reproducibility in catalytic cyclization reactions involving this compound?

- Methodological Answer : Ensure catalyst purity (≥98% by HPLC) and dryness (activated molecular sieves). Preclude oxygen/moisture via Schlenk techniques. Screen additives (e.g., 4Å MS for water scavenging) and document batch-specific variables (e.g., solvent lot, humidity).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.